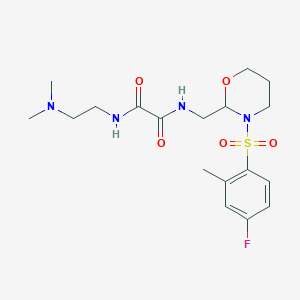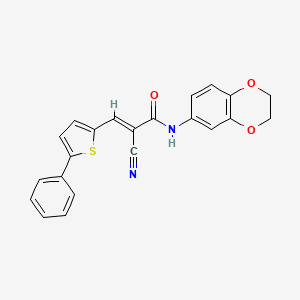
1-(3,4-Dimethylphenyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dimethylphenyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine, also known as TASP0433864, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the piperazine class of compounds and has been synthesized using various methods.
作用機序
1-(3,4-Dimethylphenyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine exerts its effects by binding to specific receptors in the body. It has been shown to bind to TRPV1 channels, which are involved in the transmission of pain signals. This compound also modulates the activity of the serotonin receptor, which is involved in the regulation of mood and emotions.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce pain sensitivity in animal models, as well as alleviate anxiety and depression-like behaviors. This compound has also been shown to modulate the activity of the immune system, suggesting potential applications in the treatment of inflammatory disorders.
実験室実験の利点と制限
One of the main advantages of 1-(3,4-Dimethylphenyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine is its specificity for TRPV1 channels and serotonin receptors, which reduces the risk of off-target effects. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 1-(3,4-Dimethylphenyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine. One area of interest is the development of more potent and selective analogs of this compound. Another area of interest is the investigation of the potential use of this compound in the treatment of inflammatory disorders such as rheumatoid arthritis. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on different physiological systems.
In conclusion, this compound is a novel small molecule with potential therapeutic applications in pain management, anxiety, and depression. Its specificity for TRPV1 channels and serotonin receptors make it an attractive candidate for drug development. However, further research is needed to fully understand its mechanism of action and potential applications in different physiological systems.
合成法
The synthesis of 1-(3,4-Dimethylphenyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine has been described in several research articles. The most common method involves the reaction of 1-(3,4-dimethylphenyl)piperazine with 2,3,4-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain this compound in high yield and purity.
科学的研究の応用
1-(3,4-Dimethylphenyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine has been shown to have potential therapeutic applications in various research areas. One of the main research areas is pain management. Studies have shown that this compound can alleviate pain by targeting the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in the transmission of pain signals. This compound has also been investigated for its potential use in treating anxiety and depression, as it has been shown to modulate the activity of the serotonin receptor.
特性
IUPAC Name |
1-(3,4-dimethylphenyl)-4-(2,3,4-trimethylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2S/c1-15-6-8-20(14-17(15)3)22-10-12-23(13-11-22)26(24,25)21-9-7-16(2)18(4)19(21)5/h6-9,14H,10-13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRMWURIXTOXIQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C(=C(C=C3)C)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1'-(3-(phenylsulfonyl)propanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2470649.png)
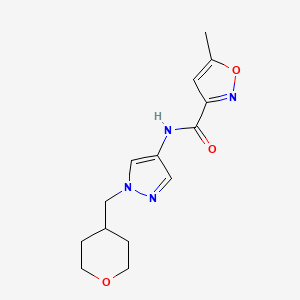
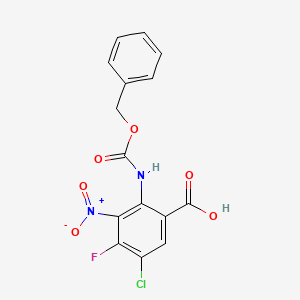
![4-allyl-3-(cyclopentylsulfanyl)-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole](/img/structure/B2470655.png)
![N-[2-(2-Aminoethyldisulfanyl)ethyl]acetamide;dihydrochloride](/img/structure/B2470656.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2470658.png)
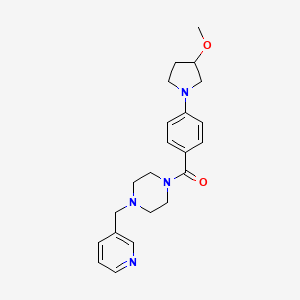



![Methyl[2-(oxan-4-yl)ethyl]amine](/img/structure/B2470668.png)

